![molecular formula C25H25FN4O2 B1258877 3-[3-(4-fluorophenyl)-2,5,7-trimethyl-6-pyrazolo[1,5-a]pyrimidinyl]-N-(2-methoxyphenyl)propanamide](/img/structure/B1258877.png)
3-[3-(4-fluorophenyl)-2,5,7-trimethyl-6-pyrazolo[1,5-a]pyrimidinyl]-N-(2-methoxyphenyl)propanamide
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Overview
Description
3-[3-(4-fluorophenyl)-2,5,7-trimethyl-6-pyrazolo[1,5-a]pyrimidinyl]-N-(2-methoxyphenyl)propanamide is a member of pyrazoles and a ring assembly.
Scientific Research Applications
Antimicrobial Activity
Pyrazoline and cyanopyridine derivatives, including those related to 3-[3-(4-fluorophenyl)-2,5,7-trimethyl-6-pyrazolo[1,5-a]pyrimidinyl]-N-(2-methoxyphenyl)propanamide, have been studied for their antimicrobial activities. Spectral data and the cup-plate agar diffusion method were utilized to analyze these activities (Dangar, Borkhataria, & Shah, 2014).
Cytotoxic Activity
Synthesis and evaluation of cytotoxic activity in novel pyrazolo[1,5-a]pyrimidines and related Schiff bases have been carried out. These studies involved testing against various human cancer cell lines to explore their potential as cancer therapeutics (Hassan, Hafez, Osman, & Ali, 2015).
Use in Fluorescent Probes
The synthesis of 3-formylpyrazolo[1,5-a]pyrimidines for the preparation of functional fluorophores highlights their potential in developing fluorescent probes. This is particularly significant for detecting biologically or environmentally relevant species (Castillo, Tigreros, & Portilla, 2018).
properties
Product Name |
3-[3-(4-fluorophenyl)-2,5,7-trimethyl-6-pyrazolo[1,5-a]pyrimidinyl]-N-(2-methoxyphenyl)propanamide |
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Molecular Formula |
C25H25FN4O2 |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
3-[3-(4-fluorophenyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-6-yl]-N-(2-methoxyphenyl)propanamide |
InChI |
InChI=1S/C25H25FN4O2/c1-15-20(13-14-23(31)28-21-7-5-6-8-22(21)32-4)17(3)30-25(27-15)24(16(2)29-30)18-9-11-19(26)12-10-18/h5-12H,13-14H2,1-4H3,(H,28,31) |
InChI Key |
OGJGONTTYUENKH-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NC2=C(C(=NN12)C)C3=CC=C(C=C3)F)C)CCC(=O)NC4=CC=CC=C4OC |
Canonical SMILES |
CC1=C(C(=NC2=C(C(=NN12)C)C3=CC=C(C=C3)F)C)CCC(=O)NC4=CC=CC=C4OC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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